molecular formula C39H54N6O8S3 B561751 2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate CAS No. 910036-44-1

2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate

Cat. No.: B561751
CAS No.: 910036-44-1
M. Wt: 831.075
InChI Key: ACUCNTBNWRWVMU-ABVVNCBOSA-N
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Description

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is a photoactivated biotinyl MTS cross-linker. It is a complex organic compound with the molecular formula C39H54N6O8S3 and a molecular weight of 831.08 g/mol . This compound is primarily used in biochemical and molecular biology research due to its ability to form covalent bonds with proteins and other biomolecules upon activation by light.

Scientific Research Applications

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a cross-linking agent to study protein-protein interactions and protein structure.

    Biology: Employed in biotinylation techniques to label proteins and nucleic acids for detection and purification.

    Medicine: Investigated for its potential in drug delivery systems and targeted therapies.

    Industry: Utilized in the development of diagnostic assays and biosensors

Biochemical Analysis

Biochemical Properties

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate plays a crucial role in biochemical reactions due to its ability to form covalent bonds with proteins and other biomolecules upon activation by light. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of protein-protein interactions, protein-DNA interactions, and other cellular processes. The biotin moiety in the compound allows for easy detection and purification of the cross-linked products using streptavidin-based methods .

Cellular Effects

The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate on cells are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect gene expression by cross-linking transcription factors to DNA, thereby modulating the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate exerts its effects through covalent binding interactions with biomolecules. Upon activation by light, the methanethiosulfonate group reacts with thiol groups in proteins, forming stable thioether bonds. This cross-linking can inhibit or activate enzymes, depending on the specific target and context. The biotin moiety allows for subsequent detection and analysis of the cross-linked products, providing insights into the molecular mechanisms underlying various biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate can change over time. The compound is generally stable when stored at -20°C, but its activity can degrade over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously modify proteins and other biomolecules .

Dosage Effects in Animal Models

The effects of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate vary with different dosages in animal models. At lower doses, the compound can effectively cross-link target proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses. These dosage-dependent effects highlight the importance of careful optimization of experimental conditions when using this compound in animal studies .

Metabolic Pathways

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels. These interactions can provide valuable insights into the regulation of metabolic pathways and the role of specific proteins in cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is transported and distributed through interactions with transporters and binding proteins. The biotin moiety facilitates its localization to specific cellular compartments, where it can accumulate and exert its effects. The compound’s distribution can influence its activity and effectiveness in modifying target proteins .

Subcellular Localization

The subcellular localization of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows for precise modification of target proteins within distinct cellular environments, enhancing the specificity and effectiveness of the compound in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Large-scale purification methods such as preparative HPLC or crystallization are employed to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The compound exerts its effects through photoactivation, where exposure to light induces the formation of reactive intermediates that can covalently bond with nearby biomolecules. This mechanism allows for precise labeling and cross-linking of proteins and other targets in complex biological systems. The molecular targets include amino acid residues such as lysine and cysteine, which contain nucleophilic groups that react with the activated compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Nα-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate is unique due to its photoactivation property, which allows for spatial and temporal control of the cross-linking process. This feature makes it particularly valuable in studying dynamic biological processes and interactions .

Properties

IUPAC Name

N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]-4-benzoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54N6O8S3/c1-56(52,53)55-25-24-42-38(50)30(43-37(49)29-20-18-28(19-21-29)36(48)27-12-4-2-5-13-27)14-9-11-23-41-33(46)16-6-3-10-22-40-34(47)17-8-7-15-32-35-31(26-54-32)44-39(51)45-35/h2,4-5,12-13,18-21,30-32,35H,3,6-11,14-17,22-26H2,1H3,(H,40,47)(H,41,46)(H,42,50)(H,43,49)(H2,44,45,51)/t30-,31-,32-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUCNTBNWRWVMU-ABVVNCBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)[C@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747091
Record name S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

831.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-44-1
Record name S-[2-({N~2~-(4-Benzoylbenzoyl)-N~6~-[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]-L-lysyl}amino)ethyl] methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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